Cas no 1805487-03-9 (Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate)
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate
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- Inchi: 1S/C9H8F2N2O5/c1-18-6(14)2-4-8(15)7(9(10)11)5(3-12-4)13(16)17/h3,9,15H,2H2,1H3
- InChI Key: HKKHPCMFQIJWHC-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(CC(=O)OC)C=1O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- XLogP3: 0.8
- Topological Polar Surface Area: 105
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026978-250mg |
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate |
1805487-03-9 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029026978-500mg |
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate |
1805487-03-9 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
| Alichem | A029026978-1g |
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate |
1805487-03-9 | 95% | 1g |
$3,068.70 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate (CAS No. 1805487-03-9): A Comprehensive Overview
Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate, identified by its CAS number 1805487-03-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its nitro and hydroxyl functional groups along with a difluoromethyl substituent, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate positions it as a key building block for synthesizing complex molecules, particularly in the realm of drug discovery. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its reactivity, making it amenable to various chemical transformations. These transformations are crucial for tailoring the pharmacophoric features of potential drug candidates, thereby optimizing their biological activity and pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing new methodologies for constructing heterocyclic scaffolds, with pyridine derivatives being among the most studied classes. The compound Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate stands out due to its ability to serve as a precursor for multiple pharmacologically relevant structures. For instance, its nitro group can be reduced to an amine, while the hydroxyl and difluoromethyl groups can undergo further functionalization to introduce additional substituents that modulate biological activity.
The utility of this compound is further underscored by its application in the synthesis of kinase inhibitors, which are pivotal in treating various forms of cancer and inflammatory diseases. Kinase enzymes play a critical role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules that selectively inhibit these enzymes, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural features of Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate make it an ideal candidate for such applications, as it can be modified to interact with specific pockets within the kinase active site.
Recent advancements in computational chemistry have also highlighted the potential of Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate as a scaffold for virtual screening campaigns. High-throughput virtual screening allows researchers to rapidly evaluate large libraries of compounds for their binding affinity to biological targets. The compound's well-defined three-dimensional structure and diverse functional groups make it an excellent candidate for such screens, enabling the identification of novel lead compounds with high precision.
The synthesis of Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate itself presents an intriguing challenge due to the need for precise control over regioselectivity and stereoselectivity. Modern synthetic strategies often employ transition metal-catalyzed reactions, which offer high efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the difluoromethyl group at the desired position on the pyridine ring. Similarly, enzymatic or organocatalytic methods can be employed to achieve selective hydroxylation or nitration.
The impact of these synthetic methodologies extends beyond academic research; they have practical implications for industrial-scale production. By refining synthetic routes, chemists can improve yield and reduce costs, making it economically viable to produce compounds like Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate on a larger scale. This scalability is essential for transitioning promising candidates into clinical trials and ultimately into marketable drugs.
In conclusion, Methyl 4-(difluoromethyl)-3-hydroxy-5-nitropyridine-2-acetate (CAS No. 1805487-03-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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